Einecs 252-377-8

Description

Systematic IUPAC Nomenclature and EC Number Assignment

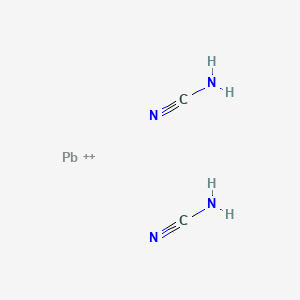

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as cyanamide;lead(2+) . This name reflects the compound’s composition: two cyanamide anions (CN₂²⁻) coordinated with a single lead cation (Pb²⁺). The European Community (EC) number 252-377-8 uniquely identifies this substance in regulatory and commercial contexts, ensuring standardized classification across scientific and industrial databases.

Molecular Formula and Stoichiometric Analysis (C₂H₄N₄Pb²⁺)

Lead cyanamide’s molecular formula, C₂H₄N₄Pb²⁺ , indicates the following stoichiometric composition:

| Element | Quantity | Charge Contribution |

|---|---|---|

| Carbon (C) | 2 atoms | Neutral |

| Hydrogen (H) | 4 atoms | Neutral |

| Nitrogen (N) | 4 atoms | Neutral |

| Lead (Pb) | 1 atom | +2 |

The formula arises from the combination of two cyanamide ions (CH₂N₂⁻) with one Pb²⁺ ion. Cyanamide’s molecular formula (CH₂N₂) contributes two carbon, four hydrogen, and four nitrogen atoms, while lead contributes its +2 charge. The resulting molecular weight is 291 g/mol , computed from the atomic masses of constituent elements.

Structural Descriptors: SMILES Notation and InChIKey Representation

The compound’s structure is unambiguously defined using the following computational identifiers:

| Descriptor Type | Notation |

|---|---|

| SMILES | C(#N)N.C(#N)N.[Pb+2] |

| InChIKey | SLSDODKZMOJKRY-UHFFFAOYSA-N |

The SMILES notation delineates the connectivity of atoms: two cyanamide groups (C≡N–N) bonded to a central lead ion. The InChIKey provides a hashed representation of the compound’s structural features, enabling rapid database searches and cross-referencing.

Properties

CAS No. |

35112-70-0 |

|---|---|

Molecular Formula |

C2H4N4Pb+2 |

Molecular Weight |

291 g/mol |

IUPAC Name |

cyanamide;lead(2+) |

InChI |

InChI=1S/2CH2N2.Pb/c2*2-1-3;/h2*2H2;/q;;+2 |

InChI Key |

SLSDODKZMOJKRY-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)N.C(#N)N.[Pb+2] |

Origin of Product |

United States |

Preparation Methods

Lead cyanamide can be synthesized through various chemical routes. One common method involves the reaction of lead nitrate with calcium cyanamide in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of lead cyanamide. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .

Chemical Reactions Analysis

Lead cyanamide undergoes several types of chemical reactions, including:

Oxidation: Lead cyanamide can be oxidized to form lead oxide and nitrogen gas.

Reduction: It can be reduced to form lead metal and ammonia.

Substitution: Lead cyanamide can react with halogens to form lead halides and cyanamide derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and halogens such as chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lead cyanamide has various applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lead compounds.

Biology: Lead cyanamide is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.

Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.

Industry: Lead cyanamide is used in the production of pesticides, fertilizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which lead cyanamide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific context and conditions of exposure .

Comparison with Similar Compounds

Research Findings and Implications

Structural Modifications : Fluorination (e.g., in CAS 2795-41-7) enhances solubility and bioactivity but may introduce enzymatic inhibition risks .

Synthetic Efficiency : Carbodiimide-based coupling (CAS 3052-50-4) offers rapid reaction times but lower yields compared to reflux methods .

Toxicity Trade-offs : Compounds with high BBB permeability (CAS 277299-70-4) require rigorous safety profiling to mitigate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.